(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo-triazole core, a nitrobenzylidene group, and an isopropoxyphenyl moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of (5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiazolo-Triazole Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under specific conditions to form the thiazolo-triazole core.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group can be introduced via a condensation reaction between the thiazolo-triazole core and a nitrobenzaldehyde derivative.
Attachment of the Isopropoxyphenyl Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, sulfonyl chlorides). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, if the compound exhibits anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific proteins involved in these processes.
Comparison with Similar Compounds
(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: This compound is widely used as a chemical intermediate in the production of various compounds.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N4O4S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16N4O4S/c1-12(2)28-16-9-5-14(6-10-16)18-21-20-23(22-18)19(25)17(29-20)11-13-3-7-15(8-4-13)24(26)27/h3-12H,1-2H3/b17-11+ |
InChI Key |
GXGYYNWFHZEWBY-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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